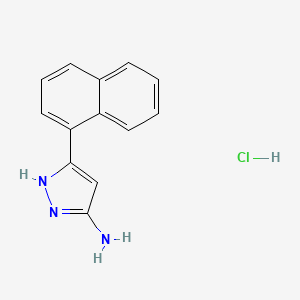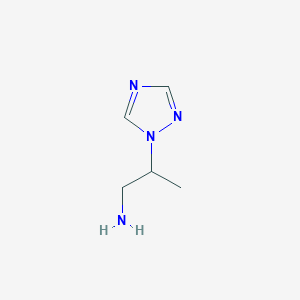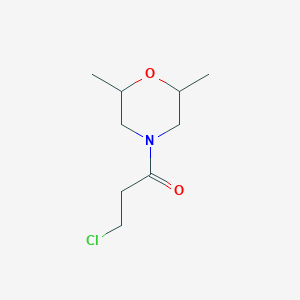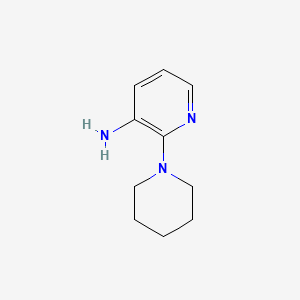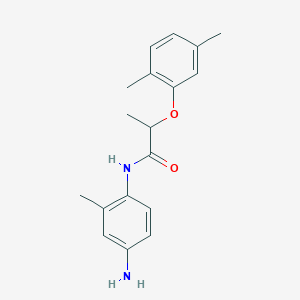
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Chemical Analysis and Biosensors
Research highlights the importance of accurate detection methods for compounds like acrylamide, which shares chemical relevance due to its amide group, similar to the compound . Biosensors offer a rapid, sensitive, and specific means for detecting such compounds, indicating a potential area of application for related chemical structures in food safety and environmental monitoring (Pundir, Yadav, & Chhillar, 2019).
Drug Discovery and Pharmacology
The synthesis, pharmacokinetics, and toxicology of novel psychoactive substances (NPS) illustrate the ongoing need to understand the health impacts of chemically novel compounds. Research into compounds like 2C-B and 4-fluoroamphetamine sheds light on how new substances are evaluated for therapeutic potential or regulatory control, offering a framework that could be relevant for assessing the effects and applications of new chemical entities (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Environmental Toxicology
Investigations into the environmental impact and toxicology of herbicides like 2,4-D demonstrate the critical nature of understanding chemical compounds' behavior in ecosystems. Such research emphasizes the importance of studying the toxicological profiles and environmental fate of synthetic compounds, which could be applied to similar chemical structures to ensure safety and compliance with environmental standards (Zuanazzi, Ghisi, & Oliveira, 2020).
Molecular Imaging in Drug Action
Molecular and functional imaging studies, particularly those involving psychedelic drugs, highlight the complex interactions between chemical compounds and biological systems. Understanding the binding affinity, receptor interactions, and brain permeability of hallucinogenic compounds provides insight into their therapeutic potential and neurological effects, suggesting a research area for novel compounds with central nervous system activity (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any potential applications of the compound that have not yet been fully explored.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide”. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-5-6-12(2)17(9-11)22-14(4)18(21)20-16-8-7-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGCLBYZWKCWMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

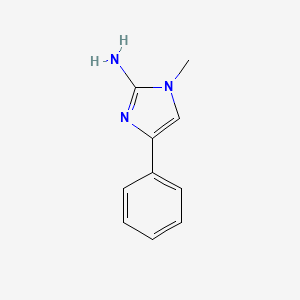
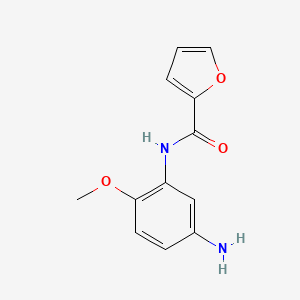
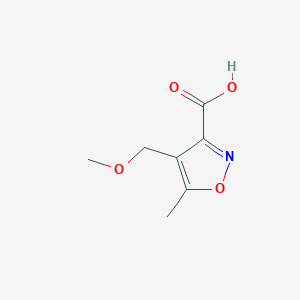
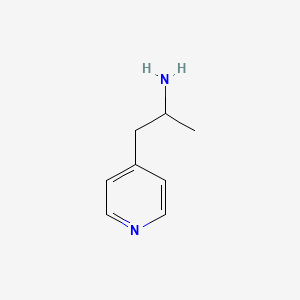
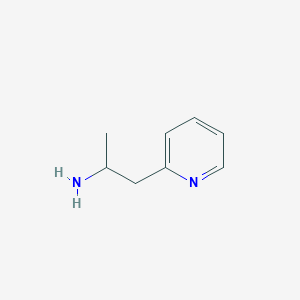
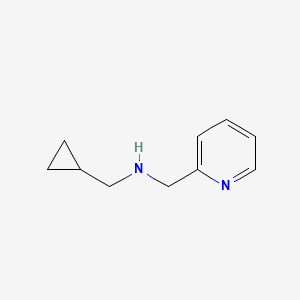
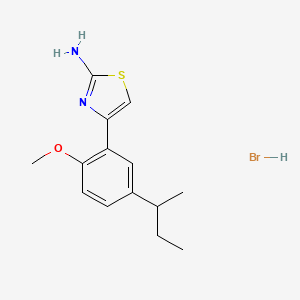
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
